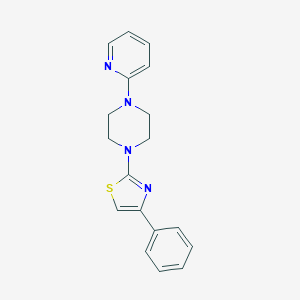![molecular formula C20H18N2O3S B299596 N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide](/img/structure/B299596.png)
N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide, also known as DASAM, is a synthetic compound that has shown promising results in various scientific research studies. The compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse pharmacological activities.
Scientific Research Applications
N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the significant research areas is cancer treatment. Studies have shown that N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide exhibits anti-tumor activity by inhibiting the growth of cancer cells. The compound has also been found to induce apoptosis, which is programmed cell death, in cancer cells.
Moreover, N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide has been studied for its anti-inflammatory properties. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for inflammation. The compound has also been found to reduce the production of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide is not fully understood. However, studies have suggested that the compound works by inhibiting the activity of various enzymes and pathways involved in disease progression. For example, N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide has been found to inhibit the activity of COX-2, which is responsible for the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide has been found to exhibit various biochemical and physiological effects. Studies have shown that the compound has anti-tumor, anti-inflammatory, and anti-oxidant properties. The compound has also been found to reduce the production of reactive oxygen species (ROS), which are responsible for oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide in lab experiments is that it is a synthetic compound, which means that its purity can be controlled. Moreover, the compound has shown promising results in various scientific research studies. However, one of the limitations of using N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide is that its mechanism of action is not fully understood. Therefore, further studies are required to determine the exact mechanism of action of the compound.
Future Directions
There are several future directions for the research of N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide. One of the significant research areas is cancer treatment. Further studies are required to determine the exact mechanism of action of the compound in inhibiting the growth of cancer cells. Moreover, studies are required to determine the efficacy of N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide in combination with other anti-cancer drugs.
Another future direction is the development of N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide as an anti-inflammatory agent. Studies are required to determine the efficacy of the compound in various inflammatory diseases, such as arthritis and asthma. Moreover, studies are required to determine the safety of the compound in human clinical trials.
Conclusion:
In conclusion, N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide is a synthetic compound that has shown promising results in various scientific research studies. The compound exhibits anti-tumor, anti-inflammatory, and anti-oxidant properties. Moreover, the compound has been found to reduce the production of ROS, which are responsible for oxidative stress. Further studies are required to determine the exact mechanism of action of the compound and its efficacy in various diseases.
Synthesis Methods
The synthesis of N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide involves the reaction of 1,2-dihydroacenaphthylen-5-amine with 4-aminobenzenesulfonamide and acetic anhydride in the presence of a catalyst. The final product is obtained after purification using column chromatography. The yield of the synthesis process is around 60%.
properties
Molecular Formula |
C20H18N2O3S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C20H18N2O3S/c1-13(23)21-16-8-10-17(11-9-16)26(24,25)22-19-12-7-15-6-5-14-3-2-4-18(19)20(14)15/h2-4,7-12,22H,5-6H2,1H3,(H,21,23) |
InChI Key |
IUSYXTIORNXTGL-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C3C=CC=C4C3=C(CC4)C=C2 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide](/img/structure/B299513.png)


![N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B299521.png)
![5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B299522.png)


![4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B299527.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine](/img/structure/B299531.png)

![N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B299535.png)
![3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B299536.png)
![1-[2-(2-Methylphenoxy)ethyl]-3-phenylthiourea](/img/structure/B299537.png)
